3-Methyl-5-(tributylstannyl)isoxazole

概述

描述

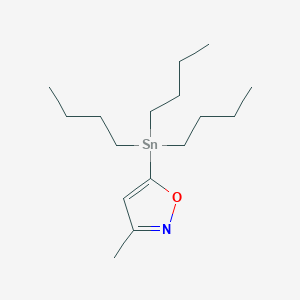

3-Methyl-5-(tributylstannyl)isoxazole is an organotin compound with the molecular formula C16H31NOSn and a molecular weight of 372.13 g/mol . This compound is part of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tributylstannyl)isoxazole typically involves a (3+2) cycloaddition reaction. One common method uses tributyl(ethynyl)tin as a dipolarophile . The reaction conditions often require a palladium catalyst to facilitate the cycloaddition process, yielding the desired isoxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

3-Methyl-5-(tributylstannyl)isoxazole undergoes various chemical reactions, including:

Cycloaddition Reactions: This compound is known for its role in palladium-catalyzed, three-component reactions that yield nitrile and 1,3-dipolar cycloaddition products.

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cycloaddition reactions to facilitate the formation of isoxazole derivatives.

Copper(I) Chloride: Employed in the conversion of nitriles to oxides.

Major Products Formed

Nitrile and 1,3-Dipolar Cycloaddition Products: These are the primary products formed during the palladium-catalyzed reactions.

Oxides: Formed from the conversion of nitriles in the presence of copper(I) chloride.

科学研究应用

Synthesis and Chemical Properties

3-Methyl-5-(tributylstannyl)isoxazole can be synthesized through a 1,3-dipolar cycloaddition reaction involving ethynyltributylstannane and nitrile oxides. This method has been shown to yield the compound in good quantities, facilitating further chemical modifications. For instance, it can be converted into 5-benzoyl- and 5-arylisoxazoles via palladium-catalyzed reactions, which highlights its versatility in organic synthesis .

Material Science Applications

Polymer Chemistry:

The incorporation of organotin compounds like this compound into polymer matrices has been studied for enhancing material properties. Organotin compounds are known to act as stabilizers in PVC and other polymers, improving their thermal stability and resistance to degradation .

Nanotechnology:

In nanotechnology, organotin derivatives are being investigated for their roles in creating nanostructured materials. Their unique properties can potentially lead to advancements in drug delivery systems and targeted therapies .

Case Study 1: Antiviral Development

A study focused on the synthesis of various isoxazole derivatives led to the identification of compounds with significant anti-HIV activity. Modifications similar to those applicable to this compound resulted in enhanced stability and potency against HIV-1 reverse transcriptase .

Case Study 2: Insecticidal Activity

Research on isoxazolyltin compounds demonstrated effective insecticidal properties against agricultural pests. The findings suggest that further exploration of this compound could lead to new pest control agents .

作用机制

The mechanism of action of 3-Methyl-5-(tributylstannyl)isoxazole primarily involves its role as a reagent in cycloaddition and substitution reactions. The palladium-catalyzed cycloaddition mechanism involves the formation of a palladium complex, which facilitates the coupling of unsaturated functional groups to form the isoxazole ring .

相似化合物的比较

Similar Compounds

3-Chloroisoxazole: Known for its binding affinity with GABA and glutamate receptors.

3-Hydroxyisoxazole: Acts as a bioisostere of the carboxyl group and has applications in medicinal chemistry.

Uniqueness

3-Methyl-5-(tributylstannyl)isoxazole is unique due to its tributylstannyl group, which provides versatility in synthetic applications. Its ability to undergo palladium-catalyzed cycloaddition reactions distinguishes it from other isoxazole derivatives .

生物活性

3-Methyl-5-(tributylstannyl)isoxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a five-membered isoxazole ring, which is substituted at the 3-position with a methyl group and at the 5-position with a tributylstannyl group. This configuration not only enhances its reactivity but also suggests potential applications in medicinal chemistry and organotin chemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 360.15 g/mol. The presence of the tributylstannyl group significantly influences the compound's solubility and reactivity, making it an attractive candidate for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-5-bromoisoxazole with tributyltin hydride. This multi-step process includes purification and characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the structure and purity of the final product.

The biological activity of organotin compounds often involves interactions with cellular components, leading to disruption in cellular processes. For instance, studies show that these compounds can inhibit cell proliferation by interfering with iron metabolism or by acting as iron chelators. This mechanism is critical in cancer therapy, where iron depletion can lead to reduced tumor growth.

Case Studies

- Antimycobacterial Activity : In studies involving similar organotin compounds, it was observed that certain derivatives demonstrated dose-dependent inhibition of M. tuberculosis growth. For example, compounds exhibiting a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL were effective against this pathogen .

- Cytotoxicity in Cancer Cells : Research on structurally related compounds has shown strong antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). These findings suggest that this compound may also possess similar anticancer properties due to its structural characteristics .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-Methylisoxazole | Structure | Lacks tributylstannyl group; used in medicinal chemistry |

| 5-(Tributylstannyl)isoxazole | Structure | Similar stannyl substitution; different methyl positioning |

| 4-Methyl-5-(tributylstannyl)isoxazole | Structure | Methyl group at 4-position; potential different reactivity |

The unique combination of both methyl and tributylstannyl groups in this compound enhances its reactivity compared to other derivatives, suggesting versatile applications in synthetic organic chemistry and potentially unique biological activities.

属性

IUPAC Name |

tributyl-(3-methyl-1,2-oxazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNJPDQYSBWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376845 | |

| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126085-89-0 | |

| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。